molecular formula C14H10ClIO B1614385 2-(3-Chlorophenyl)-2'-iodoacetophenone CAS No. 898784-03-7

2-(3-Chlorophenyl)-2'-iodoacetophenone

Cat. No.: B1614385
CAS No.: 898784-03-7
M. Wt: 356.58 g/mol
InChI Key: AIELGABXKLQKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2'-iodoacetophenone is a useful research compound. Its molecular formula is C14H10ClIO and its molecular weight is 356.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Photochemistry and Environmental Studies

The photochemical behavior of chlorophenols, which are related to 2-(3-chlorophenyl)-2'-iodoacetophenone, has been studied in the context of environmental chemistry. These studies focus on the transformation of chlorophenols under light exposure, indicating a potential application in environmental monitoring and remediation. The photochemical conversion of chlorophenols can lead to various compounds, such as hydrochloric acid and resorcinol, depending on the position of the chlorine on the ring and the pH of the solution. This suggests that compounds like this compound could be relevant in studies related to the environmental impact of chlorinated organic compounds (Boule, Guyon, & Lemaire, 1982).

2. Photocatalytic Degradation Studies

Research on photocatalytic degradations of chlorophenols in aqueous suspensions, similar to this compound, has been conducted. These studies are crucial for understanding the degradation process of chlorinated compounds in the presence of photocatalysts like titanium dioxide. Such research has implications for the treatment of water contaminated with chlorinated organic compounds and could be relevant for this compound (D'Oliveira, Al-Sayyed, & Pichat, 1990).

3. Synthetic Chemistry and Catalysis

In synthetic chemistry, the reaction of acetophenones with iodine(III) tris(trifluoroacetate) produces iodo derivatives, which is relevant to the study of this compound. Understanding these reactions can lead to the development of novel synthetic methods and catalysts for producing iodinated organic compounds, which have wide applications in pharmaceuticals, agrochemicals, and materials science (Fukuyama, Nishino, & Kurosawa, 1987).

4. Organic Electronics and Photophysics

Chlorophyll derivatives studies, involving compounds structurally related to this compound, highlight the potential of such compounds in the field of organic electronics and photophysics. The research on chlorophyll derivatives appending a pyridyl group in the C3-substituent opens avenues for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells (Yamamoto & Tamiaki, 2015).

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIELGABXKLQKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642300
Record name 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-03-7
Record name 2-(3-Chlorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenyl)-2'-iodoacetophenone
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-2'-iodoacetophenone
Reactant of Route 3
Reactant of Route 3
2-(3-Chlorophenyl)-2'-iodoacetophenone
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenyl)-2'-iodoacetophenone
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorophenyl)-2'-iodoacetophenone
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorophenyl)-2'-iodoacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.